molecular formula C16H13BrN2O2S2 B2925374 N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941901-52-6

N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2925374
CAS No.: 941901-52-6
M. Wt: 409.32
InChI Key: SDMTZOAHKOWJCQ-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide: is a complex organic compound featuring a thiazole ring, a bromo-substituted benzene ring, and a methoxy-substituted phenyl group. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 2-aminothiophenol with bromo-substituted benzaldehyde under acidic conditions. The resulting thiazole intermediate is then reacted with chloroacetic acid and 4-methoxythiophenol to introduce the thioacetamide group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.

  • Substitution: The bromo-substituted benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidines.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide exhibits antimicrobial and antifungal properties, making it a candidate for developing new drugs.

Medicine: Its potential anticancer properties are being explored, with studies investigating its ability to inhibit the growth of cancer cells.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The thiazole ring is known to bind to enzymes and receptors, disrupting their normal function. The bromo-substituted benzene ring enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound is structurally similar but lacks the methoxy group, resulting in different biological activities.

  • N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: This compound has a simpler structure without the bromo and methoxy substituents, leading to different reactivity and applications.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S2/c1-21-10-5-7-11(8-6-10)22-9-14(20)18-16-19-15-12(17)3-2-4-13(15)23-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMTZOAHKOWJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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